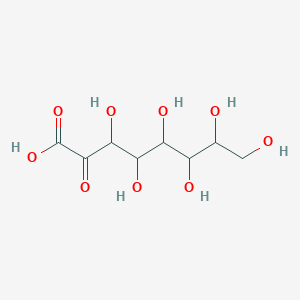
2-Octulosonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octulosonic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H14O9 and its molecular weight is 254.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Significance
KDO is integral to the structure of lipopolysaccharides, which are essential for the integrity of the outer membrane of Gram-negative bacteria. The presence of KDO in LPS contributes to the virulence of pathogens such as Moraxella catarrhalis, where it plays a role in immune evasion and bacterial adherence to host cells . This has led to investigations into KDO as a potential target for vaccine development and therapeutic interventions against bacterial infections.
Vaccine Development
Research indicates that KDO-containing oligosaccharides can enhance the immunogenicity of vaccines. The oligosaccharide moiety of LPS has been shown to affect the biological activity and virulence of bacteria, suggesting that KDO derivatives could be utilized in designing novel vaccines . For instance, studies have explored KDO's role in creating conjugate vaccines that elicit stronger immune responses.
Antibacterial Agents
KDO's unique structure has prompted investigations into its potential as an antibacterial agent. D-peptide binders targeting KDO have been developed, offering a new avenue for creating therapeutics aimed at treating infections caused by Gram-negative bacteria . These compounds may disrupt bacterial surface interactions, providing a mechanism for novel antibacterial strategies.
Biocatalysis and Organic Synthesis
KDO is also significant in the field of biocatalysis, particularly in synthesizing complex carbohydrates and pharmaceutical intermediates. The development of engineered aldolases capable of utilizing KDO as a substrate has opened new pathways for synthesizing enantiomerically pure compounds .
Enzyme Engineering
Directed evolution techniques have been employed to enhance the specificity and efficiency of enzymes that catalyze reactions involving KDO. For example, researchers have successfully altered sialic acid aldolases to accept KDO, enabling more efficient synthesis processes for pharmaceutical applications .
Synthesis of Derivatives
Innovative synthetic routes for KDO and its derivatives have been established, allowing for large-scale production suitable for industrial applications. These methods often involve aldolase-catalyzed reactions that yield high-purity products with potential uses in drug formulation .
Material Science Applications
KDO's amphiphilic properties make it a candidate for developing new materials, particularly surfactants and emulsifiers. Research has demonstrated that KDO can be modified to create complexing surfactants with unique surface properties suitable for various industrial applications .
Case Studies and Research Findings
Propriétés
Numéro CAS |
107947-93-3 |
|---|---|
Formule moléculaire |
C8H14O9 |
Poids moléculaire |
254.19 g/mol |
Nom IUPAC |
3,4,5,6,7,8-hexahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C8H14O9/c9-1-2(10)3(11)4(12)5(13)6(14)7(15)8(16)17/h2-6,9-14H,1H2,(H,16,17) |
Clé InChI |
DXNVVRCIIJGFIP-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C(C(=O)C(=O)O)O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C(C(=O)C(=O)O)O)O)O)O)O)O |
Synonymes |
2-OclA 2-octulosonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















